1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-[(Oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C10H14N2O3. It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound, featuring a pyrazole ring substituted with a tetrahydropyran moiety and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 1H-pyrazole-4-carboxylic acid with tetrahydropyran-2-ylmethyl chloride under suitable reaction conditions, such as the presence of a base like triethylamine and a solvent like dichloromethane. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(Oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the nucleophile used.
Scientific Research Applications
1-[(Oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid has shown potential in various scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for treating diseases such as cancer and inflammatory disorders.
Industry: The compound's unique chemical properties make it useful in the manufacturing of specialty chemicals and materials.
Mechanism of Action
1-[(Oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as indole derivatives and flavonoids. While these compounds share some structural similarities, this compound is unique in its combination of the pyrazole ring and tetrahydropyran moiety, which may confer distinct biological and chemical properties.
Comparison with Similar Compounds
Indole derivatives
Flavonoids
Other pyrazole derivatives
Properties
IUPAC Name |
1-(oxan-2-ylmethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c13-10(14)8-5-11-12(6-8)7-9-3-1-2-4-15-9/h5-6,9H,1-4,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULMLEBYAPGFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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